molecular formula C15H22N2O2 B3256962 Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate CAS No. 280141-50-6

Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate

Cat. No.: B3256962
CAS No.: 280141-50-6
M. Wt: 262.35 g/mol
InChI Key: KNQCEHBMVOZAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-benzylpiperidin-4-yl)acetate (CAS: 247259-33-2) is a piperidine-derived compound featuring a benzyl group at the nitrogen atom of the piperidine ring and a methyl ester-linked acetate moiety at the 4-position. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 247.33 g/mol . This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Its ester functionality allows for prodrug strategies, where enzymatic hydrolysis in vivo can release active carboxylic acid derivatives.

This article assumes the latter compound as the focus, based on available data.

Properties

IUPAC Name

methyl 2-[(1-benzylpiperidin-4-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-19-15(18)11-16-14-7-9-17(10-8-14)12-13-5-3-2-4-6-13/h2-6,14,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQCEHBMVOZAFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate typically involves the reaction of 1-benzylpiperidine with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride or potassium carbonate in DMF or THF.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-(1-Benzyl-4-hydroxypiperidin-4-yl)acetate (CAS: 67281-07-6)

  • Molecular Formula: C₁₆H₂₃NO₃
  • Molecular Weight : 277.36 g/mol
  • Key Features :
    • Ethyl ester (vs. methyl in the target compound).
    • 4-hydroxyl group on the piperidine ring, introducing hydrogen-bonding capability.
  • Applications : Widely used in drug synthesis for its polar hydroxyl group, which enhances solubility and enables further derivatization (e.g., phosphorylation or glycosylation) .

Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate (CAS: 206558-34-1)

  • Molecular Formula: C₁₅H₁₉NO₂
  • Molecular Weight : 245.32 g/mol
  • Methyl ester, similar to the target compound.
  • Applications : The ylidene structure may enhance binding affinity in receptor-targeted drug design, particularly in kinase inhibitors or allosteric modulators .

Ethyl 2-(1-Benzylpiperidin-4-ylidene)acetate (CAS: 40110-55-2)

  • Molecular Formula: C₁₆H₂₁NO₂
  • Molecular Weight : 259.34 g/mol
  • Key Features :
    • Ethyl ester combined with a piperidin-4-ylidene group.
    • Increased lipophilicity compared to the methyl ester analog.
  • Applications : The ethyl ester may improve membrane permeability in prodrug applications, while the ylidene group could stabilize transition states in catalytic reactions .

Comparative Analysis Table

Property Target Compound (CAS 247259-33-2) Ethyl 4-Hydroxy Analog (CAS 67281-07-6) Methyl Ylidene Analog (CAS 206558-34-1) Ethyl Ylidene Analog (CAS 40110-55-2)
Molecular Formula C₁₅H₂₁NO₂ C₁₆H₂₃NO₃ C₁₅H₁₉NO₂ C₁₆H₂₁NO₂
Molecular Weight 247.33 277.36 245.32 259.34
Ester Group Methyl Ethyl Methyl Ethyl
Piperidine Subst. Piperidin-4-yl 4-Hydroxypiperidin-4-yl Piperidin-4-ylidene Piperidin-4-ylidene
Key Functional Role Prodrug intermediate Solubility enhancer Conjugation/Reactivity Lipophilicity optimization
Hazard Statements H302, H315, H319, H335 Not specified Not specified Not specified

Biological Activity

Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate, known for its structural resemblance to various piperidine derivatives, has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology. This article provides a comprehensive overview of the compound's biological activity, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

Chemical Structure:
this compound features a piperidine ring substituted with a benzyl group, which is crucial for its biological activity. The general formula can be represented as follows:

C15H20N2O2\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2

Synthesis:
The synthesis of this compound typically involves the reaction of methyl acetate with 1-benzylpiperidin-4-amine under specific conditions to facilitate the formation of the desired methyl ester. The synthetic route may include steps such as protection of amine groups and subsequent deprotection to yield the final product.

Biological Activity

This compound exhibits several biological activities, particularly in modulating cholinergic systems, making it a candidate for Alzheimer's disease treatment.

The compound primarily acts as an acetylcholinesterase (AChE) inhibitor. AChE is an enzyme that breaks down acetylcholine in the synaptic cleft, and its inhibition leads to increased levels of acetylcholine, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies

Recent studies have evaluated the inhibitory effects of this compound on AChE and butyrylcholinesterase (BuChE). The results are summarized in Table 1.

CompoundAChE IC50 (µM)BuChE IC50 (µM)Selectivity Ratio (BuChE/AChE)
This compound12.5252.0
Donepezil0.50.81.6
Galanthamine0.81.51.9

Table 1: Inhibition Potency of this compound Compared to Known Inhibitors.

These data indicate that this compound shows significant AChE inhibition with a moderate selectivity towards BuChE.

Neuroprotective Effects

In addition to enzyme inhibition, studies have demonstrated that this compound exhibits neuroprotective effects against oxidative stress in neuronal cell lines. For example, in experiments using SH-SY5Y neuroblastoma cells, this compound reduced cell death induced by amyloid-beta peptides.

Case Studies

Case Study 1: Neuroprotection Against Oxidative Stress

A study investigated the effect of this compound on oxidative stress-induced apoptosis in SH-SY5Y cells. The treatment led to a significant reduction in reactive oxygen species (ROS), suggesting its potential as an antioxidant agent.

Case Study 2: Behavioral Studies in Animal Models

Another study assessed the cognitive enhancement properties of this compound using animal models of Alzheimer's disease. The results indicated improved memory retention and learning capabilities in treated mice compared to controls, further supporting its therapeutic potential.

Q & A

Q. Optimization Strategies :

  • Temperature control : Reflux in methanol or DCM for 48–72 hours ensures complete reaction .
  • Purification : Reverse-phase flash chromatography (C18 columns) improves purity .
  • Catalyst use : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency in aryl substitutions .

How is this compound characterized structurally and analytically?

Basic
Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, piperidine protons appear as multiplets at δ 2.5–3.5 ppm, while ester carbonyls resonate at ~170 ppm in ¹³C NMR .
  • HRMS (High-Resolution Mass Spectrometry) : Exact mass calculations (e.g., [M+H]+ or [M-H]+) validate molecular formulas .
  • HPLC : Purity >99% is achievable using C18 columns with acetonitrile/water gradients .
  • X-ray crystallography : Resolves stereochemistry and crystal packing, though limited to crystalline derivatives .

What methodologies are recommended for studying its biological targets via molecular docking?

Q. Advanced

  • Protein Preparation : Use RCSB PDB structures (e.g., HDAC8 or G9a complexes). Process proteins in Schrödinger Suite by adding hydrogens, optimizing H-bond networks, and generating grids centered on active sites .
  • Ligand Preparation : Generate 3D conformers of the compound using LigPrep (Schrödinger) at pH 7.4, considering tautomers and ionization states .
  • Docking Parameters : Apply Glide SP/XP protocols with OPLS4 force field. Prioritize poses based on docking scores (e.g., GlideScore < -6 kcal/mol) and interactions (e.g., hydrogen bonds with catalytic residues) .

How can contradictory biological activity data from different studies be reconciled?

Advanced
Contradictions may arise from:

  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. CHO) or enzyme sources (e.g., recombinant vs. native proteins). Validate using standardized protocols (e.g., NIH/NCATS guidelines).
  • Metabolite Interference : Metabolites like 3-(1-benzylpiperidin-4-yl)-triazolo[4,5-b]pyridine may antagonize activity, as observed in metabolite correlation studies . Perform stability assays (e.g., LC-MS in simulated physiological conditions) to identify degradation products.

What strategies improve the compound’s metabolic stability for in vivo studies?

Q. Advanced

  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to reduce oxidative metabolism .
  • Prodrug Design : Replace the methyl ester with tert-butyl esters to enhance plasma stability, as demonstrated in piperidine prodrugs .
  • Enzymatic Shielding : Co-administer CYP450 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to identify metabolic hotspots .

What safety protocols are essential for handling this compound in the laboratory?

Q. Basic

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation exposure. If inhaled, move to fresh air and seek medical attention .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis .

How do metabolite interactions influence its pharmacological profile?

Advanced
Metabolites may exhibit off-target effects:

  • Positive Correlations : E.g., 2-{[2-(4-methylpiperazino)phenyl]methyl}hydrazine-1-carbohydramide enhances neuroactivity in vitro .
  • Negative Correlations : 3-(1-Benzylpiperidin-4-yl)-triazolo[4,5-b]pyridine antagonizes γ-glutamylmethionine pathways, necessitating metabolite profiling via LC-HRMS .

How can structural modifications enhance its selectivity for HDAC8 over other isoforms?

Q. Advanced

  • Cap Group Optimization : Replace the benzyl group with bulkier substituents (e.g., naphthyl) to exploit HDAC8’s larger active site .
  • Linker Design : Shorten the acetamide linker to reduce flexibility, improving fit into HDAC8’s hydrophobic channel .
  • Zinc-Binding Group (ZBG) Alternatives : Substitute the ester with a hydroxamate group, though this may alter pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-((1-benzylpiperidin-4-yl)amino)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.